molecular formula C11H14BrN3O2S B6088726 N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide

N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide

Cat. No. B6088726
M. Wt: 332.22 g/mol
InChI Key: YDUSNQOLZIARFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacterial strains. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide in lab experiments is its potential as a versatile tool for the study of various cellular processes. However, its limitations include its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to produce 2-(2-ethoxycarbonyl)ethylthio-1,3-benzothiazole. This intermediate compound is then reacted with hydrazine hydrate to produce 2-(2-hydrazinyl-1,3-benzothiazol-3(2H)-yl)acetic acid. Finally, the hydrobromide salt of N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide is obtained by reacting the acid with hydrobromic acid.

Scientific Research Applications

N-ethoxy-2-(2-imino-1,3-benzothiazol-3(2H)-yl)acetamide hydrobromide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. In material science, it has been studied for its potential use in the development of sensors and catalysts.

properties

IUPAC Name

N-ethoxy-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.BrH/c1-2-16-13-10(15)7-14-8-5-3-4-6-9(8)17-11(14)12;/h3-6,12H,2,7H2,1H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUSNQOLZIARFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CN1C2=CC=CC=C2SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethoxy-2-(2-imino-benzothiazol-3-YL)-acetamide, hydrobromide

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